molecular formula C17H14ClNO2S B2354358 2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide CAS No. 2379998-15-7

2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide

Cat. No. B2354358
CAS RN: 2379998-15-7
M. Wt: 331.81
InChI Key: FHUDRGDGHFELKA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, compound X has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and also to decrease the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, compound X has been found to exhibit significant antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of compound X is its significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the major limitations of compound X is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the study of compound X. One potential direction is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of compound X and its potential applications in the treatment of various diseases. Furthermore, the development of novel analogs of compound X may provide new insights into its structure-activity relationship and potential therapeutic applications.

Synthesis Methods

The synthesis of compound X involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with furan-3-ylmethylthiol to form 2-chlorobenzoyl furan-3-ylmethyl sulfide. This intermediate is then reacted with 2-thienylmethylamine to form the final product, 2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-16-4-2-1-3-12(16)8-17(20)19-9-15-7-14(11-22-15)13-5-6-21-10-13/h1-7,10-11H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUDRGDGHFELKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=COC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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